molecular formula C9H9N3S B1523806 3-Amino-1-(3-ethynylphenyl)thiourea CAS No. 1071638-49-7

3-Amino-1-(3-ethynylphenyl)thiourea

Cat. No. B1523806
CAS RN: 1071638-49-7
M. Wt: 191.26 g/mol
InChI Key: PUYJWGMSDCPRPZ-UHFFFAOYSA-N
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Description

3-Amino-1-(3-ethynylphenyl)thiourea is a chemical compound with the molecular formula C9H9N3S and a molecular weight of 191.26 g/mol . It is used for research purposes.


Synthesis Analysis

Thioureas, including 3-Amino-1-(3-ethynylphenyl)thiourea, can be synthesized from amines and phenyl chlorothionoformate in water . Another method involves the reaction of amines with 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon .


Molecular Structure Analysis

The molecular structure of 3-Amino-1-(3-ethynylphenyl)thiourea is planar . The C=S bond distance is 1.71 Å, and the C-N distances average 1.33 Å .


Chemical Reactions Analysis

Thioureas, including 3-Amino-1-(3-ethynylphenyl)thiourea, have been used in many reactions . They have gained attention because of their use in the synthesis of several important heterocyclic compounds .

Scientific Research Applications

  • Carbonic Anhydrase Inhibition :

    • A study by Zaib et al. (2014) focused on synthesizing a variety of 1-substituted-3-(3-aminosulfonylphenyl)thioureas. These compounds were investigated as inhibitors of the bovine erythrocyte carbonic anhydrase isoform II (bCA II), exhibiting inhibition constants in the range of 0.011-17.1 µM. This highlights their potential as effective carbonic anhydrase inhibitors (Zaib et al., 2014).
    • Another research by Saeed et al. (2014) evaluated a series of 1-aroyl-3-(4-aminosulfonylphenyl)thioureas for their ability to inhibit bovine carbonic anhydrase II. The most active inhibitor in this series had an IC50 value of 0.26 ± 0.01 µM (Saeed et al., 2014).
  • Synthesis of Bioactive Compounds :

    • The research by Xie et al. (2019) demonstrated the Yb(OTf)3-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea. This process led to the efficient route to diverse 2-amino-4,5-dihydrothiophenes, showcasing the role of thiourea in synthesizing bioactive compounds (Xie et al., 2019).
  • Catalytic Applications :

    • Okino et al. (2005) synthesized a new class of bifunctional catalysts bearing a thiourea moiety and an amino group. These catalysts were highly efficient for the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins, suggesting the utility of thiourea derivatives in catalysis (Okino et al., 2005).
  • Green Synthesis and Environmental Applications :

    • Kumavat et al. (2013) reported a green approach for the synthesis of 1, 3-disubstituted thiourea derivatives using primary amines and CS2 in water without any catalyst. This method emphasizes the environmental friendliness and energy-saving aspects of thiourea derivatives synthesis (Kumavat et al., 2013).
  • Antimicrobial Activities :

    • Kalhor et al. (2014) explored the antibacterial activities of some novel N-substituted thiourea derivatives. These compounds exhibited good to significant antibacterial activity, indicating their potential as antimicrobial agents (Kalhor et al., 2014).
  • Enzyme Inhibition and Mercury Sensing :

    • A study by Rahman et al. (2021) on unsymmetrical thiourea derivatives showed their effectiveness as enzyme inhibitors and mercury sensors. This indicates their potential application in biochemistry and environmental monitoring (Rahman et al., 2021).

Mechanism of Action

While the specific mechanism of action for 3-Amino-1-(3-ethynylphenyl)thiourea is not mentioned in the search results, thiourea derivatives have shown a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .

Safety and Hazards

The safety data sheet for thiourea indicates that it may form combustible dust concentrations in air, is harmful if swallowed, and is suspected of causing cancer and damaging the unborn child .

properties

IUPAC Name

1-amino-3-(3-ethynylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-2-7-4-3-5-8(6-7)11-9(13)12-10/h1,3-6H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYJWGMSDCPRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(3-ethynylphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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